[(1-Fluorocyclopentyl)methyl](3-phenylpropyl)amine
Overview
Description
[(1-Fluorocyclopentyl)methyl](3-phenylpropyl)amine is a useful research compound. Its molecular formula is C15H22FN and its molecular weight is 235.34 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of (1-Fluorocyclopentyl)methylamine are Trypsin-1 and Trypsin-2 . These are serine proteases that play a crucial role in various physiological and pathological processes, including digestion, blood coagulation, and inflammation.
Mode of Action
It is known to interact with its targets, trypsin-1 and trypsin-2 . The interaction likely involves the compound binding to the active site of these enzymes, potentially altering their activity.
Result of Action
Given its interaction with Trypsin-1 and Trypsin-2, it may influence processes regulated by these enzymes .
Properties
IUPAC Name |
N-[(1-fluorocyclopentyl)methyl]-3-phenylpropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22FN/c16-15(10-4-5-11-15)13-17-12-6-9-14-7-2-1-3-8-14/h1-3,7-8,17H,4-6,9-13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUVFMEOQZOLZBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNCCCC2=CC=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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